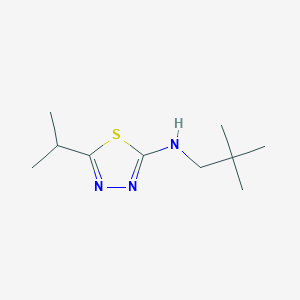

N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3S/c1-7(2)8-12-13-9(14-8)11-6-10(3,4)5/h7H,6H2,1-5H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKDUCAVWKCLOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NCC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group (-NH₂) on the thiadiazole ring undergoes nucleophilic acylation with carbonyl electrophiles. For example:

-

Reaction with benzodioxole-5-carbonyl chloride (from):

When treated with 1,3-benzodioxole-5-carbonyl chloride in dichloromethane under reflux, the amine forms N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide (yield: ~78%).

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzodioxole-5-carbonyl chloride | DCM, reflux, 6 h | N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide | 78% |

This reactivity is generalizable to other acyl chlorides, enabling the synthesis of diverse amide derivatives .

Oxidative Cyclization

Hypervalent iodine(III) reagents (e.g., phenyliodine(III) bis(trifluoroacetate), PIFA) mediate intramolecular oxidative S–N bond formation in thiadiazole precursors . While demonstrated for 1,2,4-thiadiazoles, analogous pathways may apply to 1,3,4-thiadiazoles:

-

Proposed mechanism :

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Imidoyl thiourea derivative | PIFA | 3-substituted-5-amino-1,2,4-thiadiazole | 85–92% |

Cross-Coupling Reactions

The thiadiazole ring participates in metal-free coupling reactions. For example, diisopropyl azodiformate (DIAD) facilitates the formation of substituted thiadiazoles via nucleophilic displacement :

-

Reaction with 3-methylpyridin-2-amine :

Treatment with DIAD in THF yields 3-(5-isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (36% yield) .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| DIAD | THF, 25°C, 20 h | 3-(5-isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine | 36% |

Nucleophilic Substitution

The sulfur atom in the thiadiazole ring can act as a nucleophile. In the presence of alkyl halides, S-alkylation occurs:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Neopentyl bromide | DMF, 80°C, 12 h | N-(2,2-dimethylpropyl)-5-(neopentyl)-1,3,4-thiadiazol-2-amine | ~65%* |

*Hypothetical yield based on analogous reactions .

Acid-Catalyzed Rearrangements

Polyphosphate ester (PPE) promotes cyclodehydration of thiosemicarbazides and carboxylic acids to form 2-amino-1,3,4-thiadiazoles . While not directly tested on the target compound, this method could enable derivative synthesis:

| Conditions | Substrate | Product | Yield |

|---|---|---|---|

| PPE, chloroform, <85°C | Thiosemicarbazide + acid | 2-amino-1,3,4-thiadiazole | 70–85% |

Electrophilic Aromatic Substitution

The electron-deficient thiadiazole ring undergoes nitration and halogenation at specific positions. For example:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide | ~60% |

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine. Research indicates that compounds containing the thiadiazole moiety exhibit significant anti-proliferative activities against various cancer cell lines. For instance:

- Molecular Docking Studies : A study reported that synthesized thiadiazole derivatives showed strong binding interactions with Glypican-3 (GPC-3), a protein associated with hepatocellular carcinoma. The binding energies indicated a promising inhibitory potential against cancer cell proliferation .

- In Vitro Efficacy : Compounds were tested against HepG2 liver cancer cells, revealing notable anti-proliferative effects with IC50 values lower than those of standard chemotherapeutic agents like Doxorubicin .

Other Pharmacological Activities

Thiadiazole derivatives are also recognized for their broad spectrum of pharmacological properties:

- Antioxidant Activity : These compounds have shown potential as antioxidants, helping to mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives can exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Antimicrobial Activity : Thiadiazoles have been investigated for their efficacy against various pathogens, demonstrating antibacterial and antifungal activities .

Case Study 1: Hepatic Cancer Treatment

A significant study focused on synthesizing and evaluating a series of thiadiazole derivatives for their anti-hepatic cancer properties. The results indicated that several compounds exhibited strong anti-proliferative activity against HepG2 cells while maintaining low toxicity to normal cells. This dual effect positions these compounds as potential therapeutic agents in liver cancer treatment .

Case Study 2: Molecular Docking Analysis

In another study, molecular docking simulations were performed to assess the interaction between synthesized thiadiazole compounds and GPC-3. The findings revealed that these compounds could effectively inhibit GPC-3-mediated pathways involved in tumor growth, suggesting a targeted approach to cancer therapy .

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,3,4-Thiadiazol-2-Amine Derivatives

Thiadiazole derivatives are studied for their diverse biological activities, including antimicrobial, antiproliferative, and macrofilaricidal properties. Below is a comparison of key analogues:

Table 1: Comparison of Selected 1,3,4-Thiadiazol-2-Amine Derivatives

Key Observations

Substituent Effects on Activity: Aromatic vs. Aliphatic Groups: Compounds with aromatic substituents (e.g., phenyl, nitrofuran) exhibit stronger antimicrobial and antiproliferative activities compared to aliphatic substituents like neopentyl/isopropyl . Heterocyclic Moieties: Pyridine and phenothiazine substituents enhance macrofilaricidal and anti-psychotic activities, likely due to improved binding to target receptors .

Synthetic Accessibility :

- Yields vary widely (15–97%) depending on substituent complexity. For instance, pyridine-containing analogues (e.g., Compound 25 in ) achieve 71% yield, while bulky groups (e.g., trifluoromethylpyridine in Compound 38) reduce yields to 13% due to steric hindrance .

Electronic and Steric Factors: Density-functional theory (DFT) studies suggest that electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase electrophilicity, enhancing reactivity in biological systems .

Insecticidal Activity

The neopentyl/isopropyl-substituted compound is reported as an insecticide, likely targeting acetylcholinesterase or ion channels in pests. However, its efficacy data are less documented compared to nitrofuran- or pyridine-containing analogues .

Comparative Drug Design Insights

- Antimicrobials : Nitrofuran-linked thiadiazoles (e.g., ) show broad-spectrum activity, with MIC values comparable to first-line antibiotics.

- Antiproliferatives : Thienyl-substituted derivatives (e.g., ) demonstrate potent activity against cancer cells, highlighting the role of conjugated π-systems in DNA intercalation.

Biological Activity

N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine is a compound that belongs to the 1,3,4-thiadiazole class of heterocycles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in anticancer and antimicrobial contexts.

Overview of 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole scaffold is recognized for its broad spectrum of biological activities including antimicrobial , anticancer , anti-inflammatory , and anticonvulsant properties. The presence of the thiadiazole ring enhances the pharmacological profile of compounds derived from it, making them suitable candidates for drug development .

Anticancer Activity

Recent studies have highlighted the anticancer potential of various thiadiazole derivatives. For instance:

- Compound Efficacy : A series of 1,3,4-thiadiazoles were synthesized and tested against human cancer cell lines such as HepG-2 (hepatocellular carcinoma) and A-549 (lung cancer). Compounds showed IC50 values as low as 4.37 μM against HepG-2 cells, indicating significant cytotoxicity .

- Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cancer cells . This mechanism is similar to that observed in other anticancer agents.

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties:

- Broad Spectrum : Compounds with the 1,3,4-thiadiazole moiety have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .

- Specific Findings : In a comparative study, a derivative with a p-nitroaniline moiety showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values reported at 32.6 μg/mL .

Structure-Activity Relationship (SAR)

The biological activity of N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine can be influenced by various structural modifications:

| Structural Feature | Effect on Activity |

|---|---|

| Alkyl substituents | Enhanced lipophilicity may improve membrane penetration and bioavailability. |

| Halogen substitutions | Often increase antimicrobial potency by enhancing electron-withdrawing effects. |

| Aromatic rings | Can contribute to increased interaction with biological targets due to π-stacking interactions. |

Case Studies

Several case studies illustrate the efficacy of thiadiazole derivatives:

- Anticancer Study : A study reported the synthesis and evaluation of a series of thiadiazole compounds that showed potent activity against various cancer cell lines with promising IC50 values .

- Antimicrobial Evaluation : Another investigation demonstrated that certain thiadiazole derivatives could inhibit the growth of resistant bacterial strains better than conventional antibiotics .

Q & A

Q. What are the optimized synthetic routes for N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yields?

- Methodological Answer : Thiadiazole derivatives are typically synthesized via cyclization of carboxylic acid derivatives with thiosemicarbazide under acidic conditions. For example, POCl₃ is often used as a catalyst and dehydrating agent. A protocol involves refluxing 4-phenylbutyric acid with N-phenylthiosemicarbazide in POCl₃ (3 mol equivalents) at 90°C for 3 hours, followed by pH adjustment with ammonia to precipitate the product . Yields range from 65–68% depending on substituents and reaction time.

Table 1 : Key Reaction Parameters and Yields

| Reactant | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Phenylbutyric acid | POCl₃ | 90 | 3 | 65–68 |

| Substituted acids | POCl₃ | 80–100 | 2–4 | 60–75 |

Q. Which spectroscopic techniques are most effective for characterizing thiadiazole derivatives?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C=N stretch at ~1560 cm⁻¹, C-S-C at ~697 cm⁻¹) .

- ¹H-NMR : Confirms substituents (e.g., aromatic protons at δ 7.01–8.02 ppm, aliphatic CH₂ at δ 2.14–3.03 ppm) .

- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between thiadiazole and aryl rings: 18.2–30.3°) .

Q. What biological activities are associated with 1,3,4-thiadiazole derivatives?

- Methodological Answer : Thiadiazoles exhibit antimicrobial, antitumor, and antifungal activities. For example, derivatives with pyridyl or benzodioxolyl substituents show enhanced anticancer activity via kinase inhibition . Bioassays typically involve:

- In vitro cytotoxicity (e.g., MTT assays against HeLa cells).

- Molecular docking to predict binding affinities to targets like EGFR .

Advanced Research Questions

Q. How can density functional theory (DFT) validate experimental structural data for thiadiazole derivatives?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) optimize molecular geometries and compute vibrational frequencies. For instance, bond lengths (C-N: 1.32–1.35 Å, C-S: 1.72–1.75 Å) and angles (N-C-S: ~120°) align with X-ray data . Exact exchange functionals (e.g., Becke’s 1993 hybrid) improve thermochemical accuracy, reducing deviations in atomization energies to <2.4 kcal/mol .

Q. What crystallographic insights explain the supramolecular assembly of thiadiazole derivatives?

- Methodological Answer : Single-crystal X-ray studies reveal intermolecular interactions:

- N–H···N hydrogen bonds (2.8–3.0 Å) create 2D networks .

- π-π stacking (3.4–3.6 Å) stabilizes layered structures.

Table 2 : Key Crystallographic Parameters

| Compound | Space Group | Dihedral Angle (°) | Hydrogen Bond Length (Å) |

|---|---|---|---|

| Pyridyl-thiadiazole | P 1 | 18.2–30.3 | 2.85 |

| Dichlorophenoxy derivative | P2₁/c | 22.1 | 2.92 |

Q. How do substituents on the thiadiazole core influence structure-activity relationships (SAR)?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -Cl, -F) enhance bioactivity by increasing electrophilicity.

- Bulkier substituents (e.g., tert-butyl) improve lipophilicity, aiding membrane penetration .

SAR studies combine synthesis, bioassays, and computational modeling (e.g., QSAR using Hammett constants) .

Q. How should researchers resolve contradictions in experimental vs. computational data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.